1-Fluorocyclooct-2-yne-1-carboxylic acid

Description

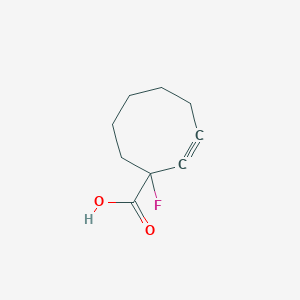

1-Fluorocyclooct-2-yne-1-carboxylic acid (C₉H₁₁FO₂) is a fluorinated cyclic alkyne-carboxylic acid characterized by an eight-membered ring system. Its molecular structure combines a strained cyclooctyne moiety with a fluorine substituent at the 1-position and a carboxylic acid group at the same carbon (Figure 1). Key properties include an average molecular mass of 170.183 g/mol and a monoisotopic mass of 170.074308 g/mol . The compound is synthesized via hydrolysis of a precursor (A3) using LiOH in aqueous methanol, yielding a 71% isolated product as a yellow oil . Its strained alkyne system and fluorine substituent confer unique reactivity, making it valuable in click chemistry and bioorthogonal applications.

Properties

IUPAC Name |

1-fluorocyclooct-2-yne-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCOIOVUVGIUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CC(CC1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-fluorocyclooct-2-yne-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclooctyne derivatives.

Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents under controlled conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes typical transformations via nucleophilic acyl substitution (NAS) mechanisms :

Mechanistic highlights:

-

SOCl<sub>2</sub> reaction : The hydroxyl group converts to a chlorosulfite intermediate, facilitating chloride displacement .

-

DCC-mediated amidation : Forms an O-acylisourea intermediate, enabling efficient coupling with amines .

Pd-Catalyzed C–H Functionalization

The carboxylic acid group directs regioselective C–H bond activation for glycosylation or arylation under palladium catalysis :

Example reaction :

Key observations :

-

Weak coordination of the carboxylic acid enables C–H bond activation without directing groups .

-

Compatible with late-stage functionalization of pharmaceuticals (e.g., SGLT-2 inhibitors) .

-

Mechanistic studies suggest radical intermediates via EPR evidence and TEMPO inhibition .

Strain-Promoted Cycloadditions

The cyclooctyne’s ring strain drives rapid [3+2] cycloadditions with azides or nitrones without copper catalysts:

Reaction with azides :

Features :

-

Fluorine’s electron-withdrawing effect increases triple bond reactivity.

-

Applications in bioorthogonal labeling due to fast kinetics (k ~ 0.1–1 M<sup>−1</sup>s<sup>−1</sup>).

Reduction and Ring-Opening Reactions

The strained alkyne undergoes selective reductions:

| Reagent | Product | Selectivity |

|---|---|---|

| DIBAL-H | Partially reduced dihydro derivative | Preserves carboxylic acid functionality . |

| H<sub>2</sub>, Pd/C | cis-Cyclooctene derivative | Syn addition due to steric constraints. |

Epoxidation and Rearrangements

Reacting the alkyne with dimethyldioxirane (DMDO) induces epoxidation followed by ring-opening rearrangements:

Alpha-Substitution Reactions

The α-hydrogen (relative to the carbonyl) participates in halogenation or alkylation under acidic/basic conditions :

-

Hell–Volhard–Zelinskii reaction : Introduces bromine at the α-position using PBr<sub>3</sub>/Br<sub>2</sub>.

-

Enolate formation : LDA deprotonates the α-H for subsequent alkylation.

This compound’s dual reactivity (carboxylic acid and strained alkyne) positions it as a versatile intermediate for drug synthesis, polymer chemistry, and bioorthogonal applications. Experimental validation of these pathways would require tailored optimization due to steric and electronic effects from the fluorine substituent.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁FO₂

- Molecular Weight : 170.18 g/mol

- Structure : The compound features a cyclooctyne framework with a fluorine atom and carboxylic acid functional group, which enhances its reactivity and utility in organic synthesis.

Chemical Synthesis

1-Fluorocyclooct-2-yne-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated its use in synthesizing complex organic molecules through cycloaddition reactions, showcasing its effectiveness as a precursor for more complex structures .

Drug Delivery Systems

The compound is being explored for its potential in drug delivery systems due to its ability to form linkers that can attach therapeutic agents to targeting moieties.

- Application : Researchers have investigated the use of this compound in creating chemical linkers for cell purification and imaging techniques. This application is crucial for enhancing the specificity and efficacy of drug delivery systems .

Material Science

In material science, this compound has potential applications in the development of new materials with enhanced properties due to its unique structural features.

- Research Findings : Preliminary studies indicate that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it a candidate for advanced material applications .

Mechanism of Action

The primary mechanism of action for 1-fluorocyclooct-2-yne-1-carboxylic acid involves its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained alkyne reacts with azides to form stable triazole linkages, a process that occurs efficiently under mild conditions and without the need for a catalyst . This reaction is highly specific and bioorthogonal, making it suitable for in vivo applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclooctyne Derivatives

1-Fluorocyclooct-2-yne-1-carboxylic acid belongs to a broader class of strained cyclooctyne derivatives. Unlike non-fluorinated analogs, the electron-withdrawing fluorine atom enhances electrophilicity at the alkyne, accelerating reactions like strain-promoted azide-alkyne cycloaddition (SPAAC). For example, pentafluorophenyl trifluoroacetate derivatives of this compound exhibit enhanced reactivity in coupling reactions .

| Property | This compound | Non-fluorinated Cyclooctyne Carboxylic Acid |

|---|---|---|

| Molecular Formula | C₉H₁₁FO₂ | C₉H₁₂O₂ |

| Average Mass (g/mol) | 170.18 | 152.19 |

| Key Reactivity | High (fluorine-enhanced) | Moderate |

| Application | Bioorthogonal chemistry | General synthesis |

Cyclopropane and Cyclopropene Carboxylic Acids

Smaller-ring systems like cyclopropane and cyclopropene carboxylic acids exhibit distinct properties due to higher ring strain and differing substituents:

- 1-Fluorocyclopropane-1-carboxylic acid (C₄H₅FO₂): A three-membered ring analog with a fluorine atom. Its smaller ring increases strain, leading to higher reactivity in ring-opening reactions compared to the eight-membered cyclooctyne. It is used in medicinal chemistry for isotopic labeling .

- 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid (17c): A cyclopropene derivative with dual fluorine substituents. It has a melting point of 98.7–101.8 °C and demonstrates stability in cross-coupling reactions .

Fluorinated Cyclic Carboxylic Acids in Medicinal Chemistry

Fluorination often enhances bioavailability and metabolic stability:

- 6,8-Difluoro-1-(cis-2-fluorocyclopropyl)quinolonecarboxylic acid: A quinolone derivative with dual fluorine atoms and a cyclopropyl group. It shows broad-spectrum antimicrobial activity, particularly against resistant bacteria .

- Anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC): A PET radiotracer for cancer imaging. The fluorine-18 isotope and cyclobutane ring improve tumor uptake specificity .

Amino-Substituted Cyclic Carboxylic Acids

Amino groups introduce hydrogen-bonding capacity and biological activity:

- 1-Aminocyclopropane-1-carboxylic acid (ACC): A plant ethylene precursor. Unlike fluorinated analogs, its amino group enables enzymatic conversion to ethylene, critical in stress responses .

- 1-((2-Fluorophenyl)amino)cyclohexanecarboxylic acid: Combines a fluorine atom and aniline substituent. The cyclohexane ring reduces strain, favoring stability in pharmaceutical formulations .

Structural and Reactivity Differences

- Ring Strain : Cyclooctyne (8-membered) has moderate strain compared to highly strained cyclopropane derivatives, balancing reactivity and stability.

- Electron Effects : Fluorine’s electronegativity polarizes the alkyne in 1-fluorocyclooctyne, enhancing dipolar cycloadditions.

- Applications : Cyclopropane/cyclopropene acids are preferred in drug design, while cyclooctynes excel in bioconjugation due to slower hydrolysis.

Biological Activity

1-Fluorocyclooct-2-yne-1-carboxylic acid (FCOCA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of FCOCA, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

FCOCA features a cyclooctyne ring system with a fluorine atom and a carboxylic acid functional group. Its structure can be represented as follows:

This compound's unique geometry allows for specific interactions with biological targets, making it a candidate for various applications in drug development.

Antimicrobial Properties

Research indicates that FCOCA exhibits antimicrobial activity against various pathogens. In a study involving substituted amides derived from pyrazine-2-carboxylic acids, compounds similar to FCOCA demonstrated notable inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial infections .

The mechanism through which FCOCA exerts its biological effects is believed to involve the disruption of cellular processes. Its fluorine substituent may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This is supported by findings that similar fluorinated compounds can influence enzyme activity and protein interactions .

1. Antitumor Activity

A significant study investigated the use of fluorinated compounds in cancer imaging and therapy. For instance, derivatives of fluorinated amino acids have shown promising results in targeting gliosarcoma tumors in animal models, highlighting the potential of FCOCA as a therapeutic agent or imaging probe . The uptake ratios of these compounds in tumor versus normal tissues indicate their effectiveness in distinguishing malignant cells.

2. Synthesis and Functionalization

The synthesis of FCOCA involves straightforward chemical transformations, allowing for the incorporation of various functional groups that could enhance its biological activity. A recent methodology reported efficient synthesis routes for creating functionalized derivatives suitable for biological evaluation .

Data Tables

The following table summarizes key findings related to the biological activity of FCOCA and its derivatives:

Q & A

Q. How should researchers resolve contradictory spectral data (e.g., NMR shifts) arising from fluorinated cyclooctyne conformers?

- Methodological Answer : Perform variable-temperature NMR to identify dynamic conformational exchange. For persistent ambiguity, synthesize isotopically labeled analogs (e.g., -labeled) or use 2D NMR techniques (COSY, HSQC) to assign signals. Cross-validate with computational NMR shift predictions (e.g., ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.